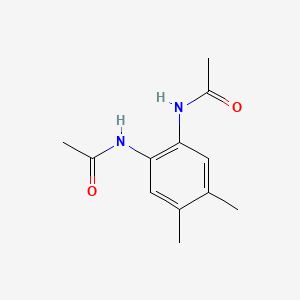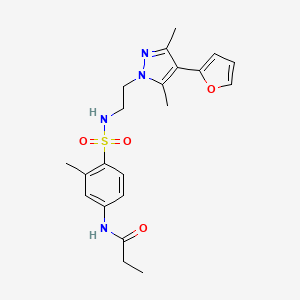![molecular formula C14H16N4O B3014385 1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol CAS No. 2380040-42-4](/img/structure/B3014385.png)
1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol is a complex organic compound featuring a pyridopyrimidine moiety linked to a cyclohexenol structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridopyrimidine core, which can be synthesized through cyclization reactions involving pyridine and pyrimidine derivatives. The subsequent steps involve the functionalization of this core with an aminomethyl group and its attachment to the cyclohexenol ring.
Industrial Production Methods: Industrial production of this compound may utilize optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can significantly reduce reaction times and improve overall efficiency .
化学反应分析
Types of Reactions: 1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol has a broad range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to therapeutic effects .
相似化合物的比较
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the pyridopyrimidine core and exhibit similar biological activities.
Cyclohexenol Derivatives: Compounds with a cyclohexenol structure may have comparable chemical properties and reactivity.
Uniqueness: 1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol is unique due to its specific combination of the pyridopyrimidine and cyclohexenol moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
属性
IUPAC Name |
1-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(6-2-1-3-7-14)9-16-13-11-5-4-8-15-12(11)17-10-18-13/h2,4-6,8,10,19H,1,3,7,9H2,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJMNBPMMBMBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC2=NC=NC3=C2C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 1-[2-(2-adamantanylacetylamino)acetyl]piperidine-4-carboxylate](/img/structure/B3014302.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B3014303.png)

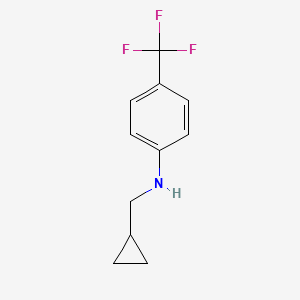
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B3014306.png)
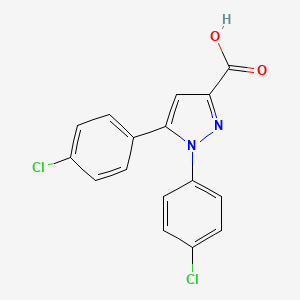
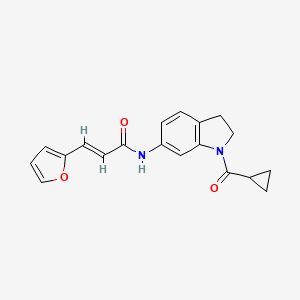


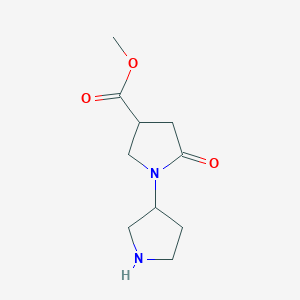
![3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3014316.png)
![ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014319.png)
